molecular formula C11H11N3O2 B043216 4-Nitrosoantipyrine CAS No. 885-11-0

4-Nitrosoantipyrine

Cat. No. B043216
CAS RN: 885-11-0
M. Wt: 217.22 g/mol
InChI Key: IEODZSWSXNQPQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrosoantipyrine-like compounds involves multiple steps, including the Hantzsch pyridine synthesis and subsequent reactions. For instance, in the synthesis of 1,4-dihydropyridines (DHPs), 4-nitro-5-imidazolylcarbaldehydes react with methyl 3-aminocrotonate or 3-aminocrotononitrile in acetic acid. These DHPs can be oxidized to yield corresponding pyridines, which upon further reaction, can produce compounds including 4-nitroso-5-imidazolyl-pyridines through UV-A light irradiation (Görlitzer & Klanck, 1999).

Molecular Structure Analysis

The molecular structure of nitroso-compounds, including 4-Nitrosoantipyrine, often involves detailed analysis to understand the electron distribution and bond lengths within the molecule. Studies have determined the molecular structures of various nitro-, nitroso-, and amino-substituted pyridines and pyridine N-oxides, revealing insights into the structural parameters affected by different substituents (Chiang & Song, 1983).

Chemical Reactions and Properties

Chemical reactions involving 4-Nitrosoantipyrine derivatives, such as the nitroso Diels-Alder (NDA) reaction, highlight the compound's utility in synthesizing complex organic structures with high regio-, diastereo-, and enantioselectivities. This methodology has been applied in formal syntheses of various compounds, showcasing the versatility and reactivity of nitroso compounds in organic synthesis (Maji & Yamamoto, 2015).

Physical Properties Analysis

The physical properties of 4-Nitrosoantipyrine and related compounds are crucial for their practical applications. For instance, the synthesis and characterization of energetic materials reveal details about their density, thermal stability, and detonation properties, providing insights into their potential uses in various fields (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-Nitrosoantipyrine, including its reactivity and interaction with other substances, are significant for understanding its behavior in chemical reactions. Studies have focused on the spectrophotometric determination of aminoantipyrine derivatives, highlighting the conditions under which these compounds react and their potential for forming complex structures (Al-Abachi, al-Delami, & Al-Najafi, 1988).

Scientific Research Applications

  • Detection of Cu2+ in Aqueous Solutions : A novel 4-aminoantipyrine derivative effectively detects Cu2+ in aqueous solution and on paper-made test kits. This application is significant in biomedical and environmental monitoring (Xiong et al., 2016).

  • Applications in Pharmaceuticals, Pesticides, and Dyes : 4-Aminopyridine, related to 4-nitrosoantipyrine, finds use in various fields including pharmaceuticals, pesticides, and dyes. Future research aims to reduce production costs and environmental pollution (Hu Xi-en, 2004).

  • Colorimetric Sensor for Halide Anions : The calix[4]pyrrole-4-nitrophenolate complex, related to 4-nitrosoantipyrine, can be used as a colorimetric sensor for halide anions, such as fluoride (Gale et al., 1999).

  • Antibacterial and Cytotoxic Activities : 4-Aminoantipyrine derived Schiff bases, which include the nitro group, exhibit antibacterial potential and significant cytotoxic effects, although they have no significant antioxidant activity (Shoaib et al., 2015).

  • Pharmaceutical Properties : Simple synthesis of aminoantipyrine analogues reveals properties like antibacterial, anticancer, and anticonvulsant, suggesting potential pharmaceutical applications (Ren et al., 2020).

  • Antimicrobial Activities : Proton-transfer complexes of 4-aminoantipyrine show strong antimicrobial activities against various bacterial and fungal strains, which could help in environmental cleanup (Adam, 2013).

  • Calcium Antagonists in Pharmacology : Aryldihydropyridines, related to 4-nitrosoantipyrine, act as highly effective calcium antagonists, useful in reducing blood pressure and angina pectoris attacks (Bossert et al., 1981).

  • Nitrosation and Mutagenicity : Antipyrine, when nitrosated, forms mutagenic products, with implications for mutagenesis in organisms (Ohta et al., 1986).

Safety And Hazards

Sigma-Aldrich provides 4-Nitrosoantipyrine to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Relevant Papers The relevant papers for 4-Nitrosoantipyrine include a study on the optimization of nitrosation reaction for the synthesis of 4-aminoantipyrine and patents on the continuous preparation method of 4-Nitrosoantipyrine .

properties

IUPAC Name

1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(12-16)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEODZSWSXNQPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237079
Record name 4-Nitrosoantipyrine
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrosoantipyrine

CAS RN

885-11-0
Record name Nitrosoantipyrine
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Record name 4-Nitrosoantipyrine
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Record name ANTIPYRINE, 4-NITROSO-
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Record name 4-Nitrosoantipyrine
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Record name 2,3-dimethyl-4-nitroso-1-phenyl-3-pyrazolin-5-one
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Record name 4-NITROSOANTIPYRINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
DM Parisis, GS Rao - Mutation Research/Genetic Toxicology, 1988 - Elsevier
… Earlier we reported the facile formation of 4-nitrosoantipyrine (NO-AP), the C-nitroso derivative of antipyrine (AP), an analgesic and antipyretic drug, from its interaction with nitrite under …
Number of citations: 7 www.sciencedirect.com
FY Zhang, HY Zhou, JQ Yuan, QH Li… - … Process Research & …, 2022 - ACS Publications
… 4-nitrosoantipyrine is not detected, which is attributed to the unstable decomposition of 4-nitrosoantipyrine … is not conducive to the formation of 4-nitrosoantipyrine. The highest content of …
Number of citations: 1 pubs.acs.org
T OHTA, Y ASABE, S TAKITANI - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
… An unknown product was confirmed to be formed besides 4nitrosoantipyrine (a known nitrosation product), and was isolated and identified as l-(2hydroxyimino—3-oxobutyryll—2-methyl…
Number of citations: 9 www.jstage.jst.go.jp
M Arisawa, M Fujiu, Y Suhara, HB Maruyama - … Research/Fundamental and …, 1978 - Elsevier
… In various acidic solutions at 37 C, AP, AMP and SP were found to react easily with nitrite and yield various products including dimethylnitrosamine (DMNA) and 4-nitrosoantipyrine (4-…
Number of citations: 18 www.sciencedirect.com
TA Arkhipova, IA Avrutskaya - Pharmaceutical Chemistry Journal, 1995 - Springer
… reduction of 4-nitrosoantipyrine (NAP) to 4-aminoantipyrine. Formic acid (FA) was used earlier as a medium in electrochemical reduction of nitrosouracils [2] and 4-nitrosoantipyrine [3]. …
Number of citations: 3 link.springer.com
A Bulatov, K Medinskaia, D Aseeva, S Garmonov… - Talanta, 2015 - Elsevier
… The reaction proceeds in an acid medium with formation of colored 4-nitrosoantipyrine (λ … 4), which provides maximum extraction of 4-nitrosoantipyrine and minimum absorbance of the …
Number of citations: 38 www.sciencedirect.com
K Medinskaia, C Vakh, D Aseeva, V Andruch… - Analytica Chimica …, 2016 - Elsevier
… The solution of the 4-nitrosoantipyrine was prepared separately from the working solution of antipyrine. The initial set of parameter values used was: 4-nitrosoantipyrine solution volume …
Number of citations: 43 www.sciencedirect.com
H Jayasankar, P Indrasenan - Indian J. Chem., Sect. A;(India), 1988 - osti.gov
Seven lanthanide perchlorate complexes of 4-nitrosoantipyrine (NAP) of the general formula (Ln(NAP)/sub 4/ClO/sub 4/)(ClO/sub 4/)/sub 2/ (where Ln=La, Pr, Nd, Sm, Gd, Dy and Y), …
Number of citations: 1 www.osti.gov
KG Weiss, DP Boltz - Analytica Chimica Acta, 1971 - Elsevier
… ultraviolet absorption spectra 4-nitrosoantipyrine … It was found that the recrystallization of 4-nitrosoantipyrine … An ultraviolet spectrophotometric study of 4-nitrosoantipyrine has resulted in …
Number of citations: 16 www.sciencedirect.com
AS Issa, YA Beltagy, MG Kassem, HG Daabees - Talanta, 1985 - Elsevier
… which is then condensed with 4-nitrosoantipyrine to give a red colour. Heating the reaction mixture and the addition of an alcohol are essential for colour formation. Methanol gives an …
Number of citations: 26 www.sciencedirect.com

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